Product packaging for 1-(1-Methylisoquinolin-6-yl)ethan-1-one(Cat. No.:)

1-(1-Methylisoquinolin-6-yl)ethan-1-one

Cat. No.: B15198411
M. Wt: 185.22 g/mol
InChI Key: YTVFIYMGLXMQQM-UHFFFAOYSA-N
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Description

1-(1-Methylisoquinolin-6-yl)ethan-1-one is a chemical compound with the CAS Number 1895323-33-7 and the molecular formula C12H11NO . It has a molecular weight of 185.22 g/mol . This compound is offered for research and development purposes only. Isoquinoline derivatives are of significant interest in medicinal chemistry research. For instance, structurally similar 6-substituted isoquinoline scaffolds have been identified as key components in potent and selective allosteric inhibitors of Protein Arginine Methyltransferase 3 (PRMT3), which is a potential target for investigating ribosome biosynthesis and certain disease pathways . The specific research applications and biological mechanisms of this compound are directed to qualified research personnel. This product is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO B15198411 1-(1-Methylisoquinolin-6-yl)ethan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

1-(1-methylisoquinolin-6-yl)ethanone

InChI

InChI=1S/C12H11NO/c1-8-12-4-3-10(9(2)14)7-11(12)5-6-13-8/h3-7H,1-2H3

InChI Key

YTVFIYMGLXMQQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=CC(=C2)C(=O)C

Origin of Product

United States

Exploration of Derivatives and Structural Analogs of 1 1 Methylisoquinolin 6 Yl Ethan 1 One

Design Principles for Structural Variation

Substituent Effects on the Isoquinoline (B145761) Core

The electronic properties of the isoquinoline ring system can be modulated by the introduction of various substituents. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, increase the electron density of the aromatic system. This enhanced nucleophilicity can influence the reactivity of the ring in electrophilic aromatic substitution reactions and can also affect the basicity of the isoquinoline nitrogen. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the ring, making it less susceptible to electrophilic attack and decreasing the basicity of the nitrogen atom.

The position of the substituent on the isoquinoline core is also a critical factor. Substituents at different positions will have varying impacts on the electron distribution within the ring due to resonance and inductive effects. For instance, a substituent at the 7-position will have a different electronic influence on the reactivity of the C1-methyl group and the C6-ethanone group compared to a substituent at the 5-position.

Steric effects also play a significant role in the design of new analogs. Bulky substituents placed near the reactive centers of the molecule, such as the C1-methyl group or the ethanone (B97240) side chain, can hinder the approach of reagents, thereby influencing the feasibility and outcome of chemical reactions. For example, a large substituent at the 7-position could sterically impede reactions involving the adjacent ethanone group at the 6-position.

Modifications of the Ethanone Side Chain

The ethanone side chain of 1-(1-methylisoquinolin-6-yl)ethan-1-one is a prime site for chemical modification, offering a gateway to a wide range of derivatives. The presence of α-hydrogens on the methyl group of the ethanone moiety allows for its participation in various condensation reactions.

A prominent example of such a modification is the Claisen-Schmidt condensation, which involves the reaction of the acetyl group with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). This reaction introduces a new aromatic ring and a reactive enone system into the molecule, significantly altering its size, shape, and electronic properties. The general scheme for the Claisen-Schmidt condensation is depicted below:

Claisen-Schmidt Condensation

The reactivity of the resulting chalcone opens up further avenues for derivatization. The α,β-unsaturated system can undergo Michael additions and various cycloaddition reactions, allowing for the introduction of a wide range of functional groups and the construction of new ring systems.

Below is an interactive data table showcasing a selection of chalcone derivatives that can be synthesized from this compound.

Aldehyde ReactantResulting Chalcone Derivative
Benzaldehyde (B42025)(E)-1-(1-Methylisoquinolin-6-yl)-3-phenylprop-2-en-1-one
4-Methoxybenzaldehyde(E)-3-(4-Methoxyphenyl)-1-(1-methylisoquinolin-6-yl)prop-2-en-1-one
4-Chlorobenzaldehyde(E)-3-(4-Chlorophenyl)-1-(1-methylisoquinolin-6-yl)prop-2-en-1-one
4-Nitrobenzaldehyde(E)-1-(1-Methylisoquinolin-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one

Synthesis and Characterization of Novel Isoquinoline-Ethanone Derivatives

Building upon the design principles, the synthesis of novel derivatives of this compound has led to the creation of complex molecular architectures, including fused polycyclic systems and molecules incorporating additional heterocyclic rings.

Fused Polycyclic Systems Incorporating the Isoquinoline-Ethanone Moiety

The isoquinoline-ethanone scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. One such approach involves the synthesis of pyrido[2,1-a]isoquinolines. These tricyclic structures can be formed through intramolecular cyclization reactions of appropriately substituted 1-methylisoquinoline (B155361) derivatives. For instance, the reaction of 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile (B11878684) with ethyl 3-aryl-2-cyanoacrylates in the presence of a base leads to the formation of 4H-pyrido[2,1-a]isoquinoline-1,3-dicarbonitriles. While this example starts from a related isoquinoline derivative, similar strategies could be envisioned starting from derivatives of this compound where the ethanone side chain is first modified to introduce the necessary functionality for cyclization.

The following table presents some examples of fused polycyclic systems derived from isoquinoline precursors.

PrecursorReaction TypeFused Polycyclic System
2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrileMichael addition and intramolecular cyclization4H-Pyrido[2,1-a]isoquinoline-1,3-dicarbonitrile derivatives
N-methoxybenzamides and vinylene carbonateRhodium-catalyzed C-H annulationIsoquinolino[1,2-b]quinazolinones

Incorporation of Additional Heterocyclic Rings

The ethanone side chain is also a key handle for the introduction of additional heterocyclic rings, thereby creating novel hybrid molecules. As mentioned previously, the Claisen-Schmidt condensation yields chalcones which are versatile intermediates. These α,β-unsaturated ketones can react with various binucleophiles to form new heterocyclic rings.

For example, the reaction of an isoquinoline-based chalcone with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a pyrazoline ring. The pyrazoline ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The reaction proceeds through a condensation reaction followed by an intramolecular cyclization.

Pyrazoline Synthesis

Similarly, the reaction of these chalcones with reagents such as guanidine (B92328) or thiourea (B124793) can be employed to synthesize pyrimidine (B1678525) or thiopyrimidine rings, respectively. These six-membered heterocyclic rings are of significant interest in medicinal chemistry.

The tables below provide examples of pyrazoline and pyrimidine derivatives that can be synthesized from chalcones derived from this compound.

Pyrazoline Derivatives

Chalcone PrecursorReagentResulting Pyrazoline Derivative
(E)-1-(1-Methylisoquinolin-6-yl)-3-phenylprop-2-en-1-oneHydrazine hydrate5-(1-Methylisoquinolin-6-yl)-3-phenyl-4,5-dihydro-1H-pyrazole
(E)-3-(4-Methoxyphenyl)-1-(1-methylisoquinolin-6-yl)prop-2-en-1-oneHydrazine hydrate3-(4-Methoxyphenyl)-5-(1-methylisoquinolin-6-yl)-4,5-dihydro-1H-pyrazole
(E)-3-(4-Chlorophenyl)-1-(1-methylisoquinolin-6-yl)prop-2-en-1-oneHydrazine hydrate3-(4-Chlorophenyl)-5-(1-methylisoquinolin-6-yl)-4,5-dihydro-1H-pyrazole

Pyrimidine Derivatives

Chalcone PrecursorReagentResulting Pyrimidine Derivative
(E)-1-(1-Methylisoquinolin-6-yl)-3-phenylprop-2-en-1-oneGuanidine hydrochloride4-(1-Methylisoquinolin-6-yl)-6-phenylpyrimidin-2-amine
(E)-3-(4-Methoxyphenyl)-1-(1-methylisoquinolin-6-yl)prop-2-en-1-oneGuanidine hydrochloride4-(4-Methoxyphenyl)-6-(1-methylisoquinolin-6-yl)pyrimidin-2-amine
(E)-1-(1-Methylisoquinolin-6-yl)-3-phenylprop-2-en-1-oneThiourea4-(1-Methylisoquinolin-6-yl)-6-phenylpyrimidine-2(1H)-thione

Computational Chemistry and Theoretical Studies on 1 1 Methylisoquinolin 6 Yl Ethan 1 One

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, rooted in the principles of quantum physics, are employed to determine the electronic structure and energy of molecules. tandfonline.com Methods such as Density Functional Theory (DFT) are commonly used to study aromatic heterocyclic compounds like isoquinoline (B145761) and its derivatives, providing a balance between computational cost and accuracy. tandfonline.comfigshare.com These calculations can elucidate fundamental properties that govern the molecule's behavior.

The electronic character of 1-(1-Methylisoquinolin-6-yl)ethan-1-one is largely defined by the arrangement of electrons within its molecular orbitals. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, intramolecular interactions, and the stability of chemical compounds. nih.gov This analysis can reveal the delocalization of electron density between different parts of the this compound molecule, providing insights into its resonance and stability. nih.gov

Table 1: Predicted Influence of Substituents on the Electronic Properties of the Isoquinoline Core

SubstituentPositionPredicted Effect on HOMO EnergyPredicted Effect on LUMO EnergyPredicted Effect on HOMO-LUMO Gap
Methyl (-CH₃)1IncreaseMinimalDecrease
Acetyl (-COCH₃)6MinimalDecreaseDecrease

This table is based on general principles of substituent effects on aromatic systems and is intended to be illustrative.

Quantum mechanical simulations are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations. arxiv.org By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy barriers for various reactions involving this compound. arxiv.org

For instance, QM calculations could be used to model the reactivity of the acetyl group, such as in nucleophilic addition reactions, or to investigate electrophilic substitution on the isoquinoline ring. Transition state analysis would help to identify the most favorable reaction pathways by locating the lowest energy barriers. While specific simulations for this exact molecule are not publicly available, the methodologies have been widely applied to study the reactivity of other heterocyclic systems. researchgate.net

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to explore the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules.

The conformation of a molecule, or its three-dimensional shape, can have a significant impact on its physical and biological properties. For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the acetyl group to the isoquinoline ring.

Understanding how this compound interacts with other molecules is crucial for predicting its behavior in different environments, such as in solution or within a biological system. The molecule possesses several features that can participate in intermolecular interactions: the nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, and the carbonyl oxygen of the acetyl group can also accept hydrogen bonds. The aromatic rings can engage in π-π stacking interactions.

Molecular modeling can be used to simulate these interactions and calculate their strength. For example, docking studies could predict how the molecule might bind to a protein's active site, a common practice in drug discovery. nih.gov The analysis of intermolecular forces is fundamental to understanding the self-assembly and organization of molecules.

Ligand-Based and Structure-Based Computational Design Approaches

The principles of computational chemistry are extensively used in the design of new molecules with desired properties, particularly in the field of drug discovery. nih.govmdpi.com Both ligand-based and structure-based design strategies can be applied to derivatives of this compound.

In ligand-based design , a set of molecules with known activity is used to build a model that relates their structural features to their activity (a quantitative structure-activity relationship, or QSAR). This model can then be used to predict the activity of new, unsynthesized molecules. For isoquinoline derivatives, QSAR models have been developed to guide the design of new inhibitors for various biological targets. nih.gov

In structure-based design , the three-dimensional structure of a biological target (such as an enzyme) is used to design molecules that will bind to it with high affinity and selectivity. This often involves molecular docking simulations to predict the binding mode and affinity of potential ligands. The isoquinoline scaffold has been utilized in structure-based design to develop potent enzyme inhibitors. nih.gov

Molecular Docking and Scoring in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to rank them.

For isoquinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding modes. For instance, various isoquinoline-based compounds have been docked against targets such as leucine (B10760876) aminopeptidase (B13392206) and acetylcholinesterase to explore their inhibitory potential. nih.govresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for binding affinity. nih.gov

The scoring functions in docking programs provide an estimate of the binding affinity, which helps in prioritizing compounds for further experimental testing. While no specific docking studies for this compound have been reported, a hypothetical docking study would involve preparing the 3D structure of the compound and docking it into the active site of a relevant biological target. The results would be presented in a table summarizing the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for an Isoquinoline Derivative

Target Protein Binding Affinity (kcal/mol) Interacting Residues Hydrogen Bonds
Tyrosine Kinase -8.5 MET793, LYS745 2
Topoisomerase I -7.9 ARG364, ASN722 1
Acetylcholinesterase -9.2 TRP84, TYR334 3

De Novo Design Strategies

De novo drug design is a computational method for designing novel molecules with desired pharmacological properties from scratch. This approach is particularly useful when there are no existing lead compounds or when seeking novel chemical scaffolds. nih.gov The process typically involves identifying a target binding site and then using algorithms to build a molecule that is complementary in shape and chemical properties to the site.

The isoquinoline and tetrahydroisoquinoline (THIQ) scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a variety of biological targets. nih.govtandfonline.com As such, they are attractive starting points for de novo design strategies. Computational methods can be used to grow fragments from the isoquinoline core or link fragments within the binding pocket of a target enzyme to generate novel derivatives with potentially enhanced activity and selectivity. nih.govtandfonline.com These strategies have been successfully applied in the design of anticancer agents based on the THIQ scaffold. nih.govtandfonline.com

While there is no documented application of de novo design specifically starting from this compound, its isoquinoline core makes it a suitable candidate for such computational explorations to generate novel bioactive compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to numerically represent the chemical structures using molecular descriptors. These descriptors quantify various aspects of a molecule's physicochemical properties and can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices, topological polar surface area).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular volume, surface area, dipole moment).

For isoquinoline derivatives, a wide range of descriptors have been used in QSAR studies to model activities such as anticancer and enzyme inhibition. nih.gov The selection of appropriate descriptors is crucial for developing a predictive QSAR model.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Isoquinoline Derivatives

Descriptor Type Descriptor Name Description
Constitutional Molecular Weight (MW) The sum of the atomic weights of all atoms in a molecule.
Topological Topological Polar Surface Area (TPSA) The sum of surfaces of polar atoms in a molecule.
Geometrical Molecular Volume (Vol) The volume occupied by a molecule.
Electronic Dipole Moment A measure of the separation of positive and negative charges in a molecule.
Hydrophobic LogP The logarithm of the partition coefficient between n-octanol and water.

Development and Validation of Predictive Models

Once the molecular descriptors are calculated for a set of compounds with known biological activities, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical model that correlates the descriptors with the activity.

The predictive power of a QSAR model must be rigorously validated. Common validation techniques include:

Internal validation: Using techniques like leave-one-out cross-validation (q²) on the training set of data.

External validation: Using the model to predict the activity of a separate test set of compounds that were not used in model development (R²pred).

Y-randomization: Scrambling the biological activity data to ensure the original model is not due to chance correlation.

Several QSAR studies on isoquinoline derivatives have reported robust and predictive models for various biological activities, demonstrating the utility of this approach in understanding structure-activity relationships and guiding the design of new, more potent analogs. nih.gov For example, a QSAR study on pyrimido-isoquinolin-quinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA) yielded models with high predictive capability, explaining the antibacterial activity based on steric, electronic, and hydrogen-bond acceptor properties. nih.gov

Table 3: Statistical Parameters for a Representative QSAR Model of Isoquinoline Derivatives

Statistical Parameter Value Interpretation
R² (Correlation Coefficient) 0.938 A high value indicates a good fit of the model to the training data.
q² (Cross-validated R²) 0.660 A value > 0.5 indicates good internal predictive ability.
R²pred (Predictive R² for external test set) N/A A value > 0.6 is generally considered to indicate good external predictive power.
F-statistic >30 Indicates the statistical significance of the regression model.

Note: The values presented are from a study on pyrimido-isoquinolin-quinone derivatives and are for illustrative purposes. nih.gov

In Vitro Biological Activity and Structure Activity Relationship Sar of 1 1 Methylisoquinolin 6 Yl Ethan 1 One and Its Analogs

In Vitro Enzyme Inhibition Studies

There is no specific information available regarding the in vitro enzyme inhibition properties of 1-(1-Methylisoquinolin-6-yl)ethan-1-one against key targets such as inosine (B1671953) monophosphate dehydrogenase (IMPDH), cyclooxygenases (COX), or α-glucosidase.

Studies on related but structurally distinct isoquinoline (B145761) and quinoline (B57606) derivatives have shown activity against some of these enzymes. For instance, various quinoline-based compounds have been investigated as α-glucosidase inhibitors, with some demonstrating potent inhibitory activity. nih.gov Similarly, certain isoquinoline derivatives have been evaluated for anti-inflammatory effects, which can be linked to the inhibition of enzymes like cyclooxygenases, though specific data for this compound is absent. nih.govresearchgate.netnih.gov Without experimental assays, it is not possible to determine its concentration-dependent inhibition or calculate IC50 values for these or any other enzyme targets.

In Vitro Cell Line-Based Biological Evaluations

Detailed in vitro evaluations of this compound in cell-based assays are also not present in the accessible scientific literature.

Mechanistic Insights into In Vitro Biological Action

The mechanism of action for isoquinoline-based compounds is diverse, reflecting the versatility of this heterocyclic system in interacting with various biological targets. Investigations into analogs of this compound have identified several potential molecular targets and cellular pathways that may be modulated.

Based on studies of structurally related isoquinoline derivatives, several classes of enzymes have been identified as potential molecular targets.

Protein Kinases: A novel series of pyrazolo[3,4-c]isoquinoline derivatives were identified as potent inhibitors of B-Raf(V600E), a serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling pathway. researchgate.net The isoquinoline core served as a crucial scaffold for binding to the kinase domain.

Inosine-5′-monophosphate Dehydrogenase (IMPDH): Analogs based on a 1-(5-isoquinolinesulfonyl)piperazine (B1672589) scaffold have been shown to exhibit anti-tubercular activity by inhibiting the Mycobacterium tuberculosis IMPDH enzyme. nih.gov This enzyme is critical for the de novo biosynthesis of guanine (B1146940) nucleotides, making it a vital target for antimicrobial agents.

The inhibition of molecular targets by isoquinoline analogs leads to the modulation of critical cellular pathways essential for cell survival and proliferation.

MAPK/ERK Signaling Pathway: Inhibition of the B-Raf kinase by pyrazolo[3,4-c]isoquinoline derivatives directly interferes with the MAPK/ERK pathway. This pathway is frequently hyperactivated in various cancers and is crucial for regulating cell proliferation, differentiation, and survival.

Guanine Nucleotide Biosynthesis: By targeting IMPDH, isoquinoline-based inhibitors disrupt the production of guanine nucleotides. nih.gov This depletion leads to the arrest of DNA and RNA synthesis, thereby halting cell replication, a mechanism particularly effective against rapidly dividing cells like bacteria and cancer cells.

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies on various series of isoquinoline and tetrahydroisoquinoline analogs have revealed key structural features that govern their biological potency and efficacy. These findings help elucidate how specific substituents and their positions on the isoquinoline ring influence activity. rsc.orgnuph.edu.ua

For instance, in the series of IMPDH inhibitors, the isoquinoline ring was found to be essential for target-selective whole-cell activity against M. tuberculosis. nih.gov The SAR exploration of these compounds highlighted the importance of specific structural components for maintaining inhibitory activity, as detailed in the table below.

Compound/AnalogModification from Parent CompoundTargetIn Vitro Activity (IC50 or MIC90)Key SAR Finding
Analog of Compound 1Replacement of piperazine (B1678402) with ethylenediamineM. tuberculosisWeak activity (MIC90: 50–100 μM)The piperazine ring is crucial for whole-cell activity. nih.gov
Compound 14Replacement of cyclohexyl with cycloheptyl ringMth IMPDHReduced activity (IC50: 0.83 μM)Ring size of the N-acyl group affects enzyme inhibition. nih.gov
Pyrazolo[3,4-c]isoquinolinesScaffold hopping from PLX4720B-Raf(V600E)Potent inhibitionThe pyrazolo[3,4-c]isoquinoline core is a viable scaffold for B-Raf inhibitors. researchgate.net

The nature and position of substituents on the isoquinoline core are critical determinants of biological efficacy. General reviews of isoquinoline derivatives demonstrate that modifications at various positions can lead to a wide range of pharmacological activities, including antibacterial, antitumor, and antiviral effects. nih.govnih.gov

Substitution at C1: The presence of a methyl group at the C1 position, as seen in this compound, is a common feature in many biologically active isoquinoline derivatives. For example, a series of C1-substituted 1-methyl-3,4-dihydroisoquinolines were used to synthesize tricyclic compounds, some of which exhibited antibacterial properties against Gram-positive pathogens. mdpi.com

Substitution on the Benzene (B151609) Ring (e.g., C6): The acetyl group at the C6 position of the title compound introduces a potential point of interaction, such as hydrogen bonding. The substitution pattern on the benzene portion of the isoquinoline ring significantly influences activity. For example, in tetrahydroisoquinoline-derived antagonists of the LFA-1/ICAM-1 interaction, substitutions on the benzene ring were crucial for potency. nih.gov Similarly, a review of THIQ derivatives notes that electron-donating or electron-withdrawing groups on the backbone play a vital role in modulating biological potential. nuph.edu.ua The antiviral activity of 1-(6-hydroxy-7-methylisoquinolin-1-yl)ethanone, a compound with substitution at C6 and C7, further underscores the importance of this region for biological function. rsc.org

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